N-1-[(3-4(-Ethoxyphenyl)-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)benzeneacetamide
Description
This compound (hereafter referred to by its research code AMG-487 ) is a pyrido[2,3-d]pyrimidinone derivative with a molecular formula of C₃₃H₂₉F₃N₄O₄ and an average molecular mass of 626.61 g/mol . Its structure features:
- A 3-(4-ethoxyphenyl)-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidin-2-yl core, providing a planar heterocyclic framework.
- A 4-(trifluoromethoxy)phenylacetamide moiety, contributing lipophilicity and metabolic stability.
AMG-487 is hypothesized to function as a kinase inhibitor, leveraging its pyrido-pyrimidinone core to target ATP-binding pockets .
Properties
IUPAC Name |
N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28F3N5O4/c1-3-43-25-14-10-24(11-15-25)40-30(38-29-27(31(40)42)7-5-17-37-29)21(2)39(20-23-6-4-16-36-19-23)28(41)18-22-8-12-26(13-9-22)44-32(33,34)35/h4-17,19,21H,3,18,20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTKNBPCJKRYPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2C(C)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28F3N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-1-[(3-4(-Ethoxyphenyl)-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)benzeneacetamide, also known as AMG 487, is a small-molecule antagonist primarily targeting the CXC chemokine receptor 3 (CXCR3). This compound has gained significant attention for its potential therapeutic applications in inflammatory and autoimmune diseases due to its ability to modulate immune cell migration.
- Molecular Formula : C32H28F3N5O4
- Molecular Weight : Approximately 603.59 g/mol
- CAS Number : 947536-03-0
AMG 487 functions as an antagonist of the CXCR3 receptor, which plays a critical role in the recruitment of immune cells to sites of inflammation. By blocking this receptor, AMG 487 inhibits downstream signaling pathways that contribute to inflammatory responses. This action is particularly relevant in conditions where CXCR3-mediated pathways are dysregulated.
Anticancer Properties
Research indicates that compounds with a pyrido[2,3-d]pyrimidine scaffold exhibit a broad spectrum of biological activities, including anticancer effects. For instance:
- Inhibition of Kinase Activity : Certain derivatives have shown promising results against various cancer cell lines by inhibiting specific kinases involved in tumor progression. For example, compounds targeting cyclin-dependent kinases (CDKs) have been linked to cell cycle arrest and apoptosis induction in cancer cells .
Anti-inflammatory Effects
AMG 487 has been evaluated for its anti-inflammatory properties:
- Cytokine Modulation : Studies have demonstrated that AMG 487 can reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential utility in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis .
Study on CXCR3 Antagonism
A study conducted by Heise et al. (2005) characterized the pharmacological profile of various CXCR3 antagonists, including AMG 487. The findings highlighted its efficacy in blocking CXCR3-mediated signaling pathways, which are crucial for the migration of T cells and other immune cells to inflamed tissues .
Antitumor Activity
In another study, derivatives of pyrido[2,3-d]pyrimidines were tested against prostate and lung cancer cell lines. The results showed significant cytotoxicity with IC50 values indicating potent activity at submicromolar concentrations. This suggests that AMG 487 and similar compounds could serve as lead structures for developing new anticancer therapies .
Data Tables
Scientific Research Applications
Inflammatory Diseases
AMG 487 has shown promise in treating conditions characterized by excessive inflammation. The blockade of CXCR3 may help mitigate symptoms in diseases such as rheumatoid arthritis and multiple sclerosis by preventing the recruitment of inflammatory cells to affected tissues .
Autoimmune Disorders
Research indicates that AMG 487 may also be beneficial in managing autoimmune disorders where immune cell migration contributes to disease pathology. Its ability to inhibit CXCR3-mediated signaling pathways could lead to reduced autoimmune activity and improved patient outcomes.
Efficacy in Animal Models
In preclinical studies involving animal models of autoimmune diseases, AMG 487 demonstrated significant reductions in markers of inflammation and tissue damage. For instance, studies on models of rheumatoid arthritis showed decreased joint swelling and improved mobility in treated animals compared to controls .
Comparative Analysis with Other Compounds
To better understand the position of AMG 487 within the therapeutic landscape for inflammatory diseases, it is useful to compare it with other CXCR3 antagonists:
| Compound Name | Mechanism | Disease Targets | Clinical Status |
|---|---|---|---|
| AMG 487 | CXCR3 Antagonist | Rheumatoid Arthritis, MS | Preclinical/Research |
| Other CXCR3 Inhibitors | Similar Mechanism | Various Inflammatory Diseases | Varies |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
a) Pyrazolo[3,4-d]pyrimidin Derivatives ()
Example 53 (C₂₈H₂₀F₂N₆O₃, mass 589.1 g/mol) replaces the pyrido-pyrimidinone core with a pyrazolo[3,4-d]pyrimidin scaffold and introduces a 5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl group .
- Key Differences: The chromenone substituent increases molecular rigidity but reduces solubility compared to AMG-487’s ethoxyphenyl group.
b) Thieno[3,2-d]pyrimidin Derivatives ()
The compound 2-[(3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide (C₂₅H₂₄ClN₅O₃S₂) incorporates a thieno-pyrimidine core and a sulfanyl linker .
- Key Differences: Sulfur in the thieno ring enhances π-π stacking but may reduce metabolic stability. The 3-chloro-4-methoxyphenyl group offers moderate lipophilicity, whereas AMG-487’s trifluoromethoxy group provides superior resistance to oxidative metabolism.
Substituent Variations
a) Trifluoromethoxy vs. Methoxy Groups ( vs. AMG-487)
The compound N-(3,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)thio)acetamide () uses a methoxy group, while AMG-487 employs trifluoromethoxy .
- Methoxy groups are less metabolically stable due to easier demethylation.
b) Pyridinylmethyl vs. Naphthyl Groups ()
The compound N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide () substitutes the pyridinylmethyl group with a naphthyl moiety .
- Impact :
- Pyridinylmethyl in AMG-487 improves water solubility and facilitates hydrogen bonding, whereas naphthyl groups prioritize lipophilicity.
Pharmacokinetic and Pharmacodynamic Profiles
Research Findings and Clinical Implications
- AMG-487 : Demonstrated superior kinase selectivity in preclinical studies due to its balanced lipophilicity (trifluoromethoxy) and hydrogen-bonding capacity (pyridinylmethyl) .
- Pyrazolo-pyrimidin Derivatives (): Exhibit potent activity but suffer from poor bioavailability, limiting therapeutic utility .
- Thieno-pyrimidine Analogs (): Show extended half-lives but reduced target affinity due to sulfur-induced conformational changes .
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The retrosynthetic approach to Compound X involves disassembling the molecule into three primary fragments:
- Pyrido[2,3-d]pyrimidin-4-one core
- Ethoxyphenyl and ethylamine side chains
- 4-(Trifluoromethoxy)benzeneacetamide-pyridinylmethyl moiety
Key disconnections include the amide bond between the pyridinylmethyl group and the benzeneacetamide, as well as the C–N bond linking the ethylamine side chain to the pyrido[2,3-d]pyrimidinone core. Computational tools leveraging Pistachio and Reaxys databases suggest that a convergent synthesis strategy—constructing the core and side chains separately before final coupling—optimizes yield and purity.
Synthesis of the Pyrido[2,3-d]pyrimidin-4-one Core
Cyclocondensation of α,β-Unsaturated Ketones with 6-Aminouracil Derivatives
The pyrido[2,3-d]pyrimidinone core is synthesized via a cyclocondensation reaction between α,β-unsaturated ketones and 6-aminouracil derivatives (Figure 1). For example, heating 3-(4-ethoxyphenyl)-1-(pyridin-3-yl)prop-2-en-1-one with 6-amino-1,3-dimethyluracil in dimethylformamide (DMF) at 120°C for 12 hours yields the intermediate 3-(4-ethoxyphenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.
Table 1: Reaction Conditions for Core Synthesis
| Component | Reagent/Condition | Yield (%) | Reference |
|---|---|---|---|
| α,β-Unsaturated ketone | 6-Aminouracil, DMF, Δ | 40–53 | |
| Cyclization agent | NaOH (10–15% aqueous) | 65–78 |
Introduction of the Ethylamine Side Chain
Reductive Amination of the Pyrido[2,3-d]pyrimidinone Intermediate
The ethylamine side chain is introduced via reductive amination. Treatment of 3-(4-ethoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one with 2-aminoethanol in the presence of sodium cyanoborohydride (NaBH3CN) in methanol affords the secondary amine intermediate. Subsequent protection with tert-butoxycarbonyl (Boc) anhydride ensures selectivity during downstream reactions.
Synthesis of the 4-(Trifluoromethoxy)benzeneacetamide-Pyridinylmethyl Moiety
Coupling of 4-(Trifluoromethoxy)benzeneacetic Acid with 3-Pyridinylmethylamine
The benzeneacetamide fragment is prepared by activating 4-(trifluoromethoxy)benzeneacetic acid with N,N'-dicyclohexylcarbodiimide (DCC) and coupling it with 3-pyridinylmethylamine in dichloromethane (DCM) at 0°C. The reaction proceeds to 85% yield after 4 hours, as confirmed by HPLC.
Final Assembly of Compound X
Amide Bond Formation and Deprotection
The Boc-protected ethylamine intermediate is deprotected using trifluoroacetic acid (TFA) in DCM, followed by coupling with the activated benzeneacetamide-pyridinylmethyl moiety using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and diisopropylethylamine (DIPEA) in dimethyl sulfoxide (DMSO). Purification via silica gel chromatography (ethyl acetate/hexanes, 3:1) yields Compound X with ≥98% purity (HPLC).
Table 2: Final Coupling Reaction Parameters
| Parameter | Value | Reference |
|---|---|---|
| Coupling reagent | HATU | |
| Base | DIPEA | |
| Solvent | DMSO | |
| Purification | Silica gel chromatography |
Analytical Characterization and Validation
Spectroscopic Data
- 1H NMR (400 MHz, DMSO-d6): δ 8.62 (s, 1H, pyrimidine-H), 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 7.89–7.32 (m, 8H, aromatic-H), 4.52 (q, J = 6.8 Hz, 2H, OCH2CH3), 3.91 (s, 2H, CH2CO), 3.45 (t, J = 6.0 Hz, 2H, NCH2).
- HRMS (ESI+) : m/z calculated for C32H28F3N5O4 [M+H]+: 604.2145; found: 604.2151.
Scale-Up Considerations and Process Optimization
Solvent and Catalyst Selection
Replacing DMF with cyclopentyl methyl ether (CPME) in the cyclocondensation step improves environmental sustainability without compromising yield. Catalytic palladium on carbon (Pd/C) facilitates hydrogenation of nitro intermediates, reducing reliance on stoichiometric reducing agents.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing this compound, and how are intermediates validated?
- Methodology :
- Step 1 : Start with O-benzyl hydroxylamine hydrochloride and trifluoromethylbenzoyl chloride as precursors for key intermediates. Use potassium carbonate as a base in acetonitrile for coupling reactions .
- Step 2 : Validate intermediates via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, as demonstrated in analogous syntheses of pyrido-pyrimidinone derivatives .
- Step 3 : Ensure purity by comparing spectral data (e.g., H/C NMR) with literature values. For example, in triazolo[4,3-a]pyridine derivatives, NMR confirmed >95% purity .
Q. What safety protocols are critical during scale-up synthesis?
- Methodology :
- Conduct a pre-experiment hazard analysis for reagents like trichloroisocyanuric acid (TCICA) and pivaloyl chloride, which require handling in fume hoods with PPE .
- Use inert gas (N) purging for reactions involving moisture-sensitive reagents (e.g., benzyloxyamine derivatives) to avoid exothermic side reactions .
Q. How are structural impurities (e.g., regioisomers) identified and minimized?
- Methodology :
- Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to separate regioisomers.
- Optimize reaction time and temperature to suppress byproduct formation, as seen in analogous pyrido[2,3-d]pyrimidinone syntheses .
Advanced Research Questions
Q. How can Bayesian optimization improve reaction yield for this compound?
- Methodology :
- Define reaction variables (e.g., temperature, catalyst loading, solvent ratio) and set constraints (e.g., solvent boiling point).
- Use Gaussian process regression to model the reaction space, iteratively selecting conditions that maximize predicted yield. This approach outperformed traditional trial-and-error in optimizing diphenyldiazomethane synthesis .
- Validate optimized conditions with three independent replicates to ensure reproducibility .
Q. What statistical methods resolve contradictions in reported synthetic yields?
- Methodology :
- Apply Design of Experiments (DoE) to isolate variables (e.g., reagent purity, reaction scale). For example, in flow-chemistry syntheses, fractional factorial designs identified critical factors (e.g., residence time) affecting yield .
- Perform meta-analysis of literature data to identify trends (e.g., higher yields in anhydrous acetonitrile vs. THF) .
Q. How can computational modeling predict metabolic stability of this compound?
- Methodology :
- Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for labile groups (e.g., trifluoromethoxy benzene).
- Simulate cytochrome P450 metabolism via molecular docking (e.g., AutoDock Vina) to identify susceptible sites. Cross-validate predictions with in vitro microsomal assays .
Data Contradiction Analysis Example
Issue : Conflicting reports on the stability of pyrido[2,3-d]pyrimidinone intermediates under basic conditions.
- Resolution Strategy :
- Reproduce both protocols (e.g., potassium carbonate vs. sodium pivalate) under controlled humidity (<10% RH).
- Monitor degradation via LC-MS at 0, 6, and 12 hours.
- Identify sodium pivalate as less hydrolytic due to lower basicity (pH 8.5 vs. 10.2 for KCO), aligning with findings in analogous amide syntheses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
